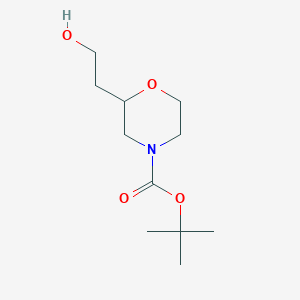

Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Beschreibung

Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a morpholine derivative characterized by a hydroxyethyl substituent at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group at the 4-position. This compound exists in enantiomeric forms, with the (R)-isomer (CAS: 136992-21-7) being widely utilized in life sciences as a synthetic intermediate due to its versatility in drug discovery . Key properties include:

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDVZUAUPOAVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657766 | |

| Record name | tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913642-78-1 | |

| Record name | tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (TBHEM) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with TBHEM, supported by data tables and research findings.

Chemical Structure and Properties

TBHEM is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 201.26 g/mol

- CAS Number : 57561-39-4

The compound features a morpholine ring substituted with tert-butyl and hydroxyethyl groups, which contribute to its biological activity.

Research indicates that TBHEM may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been studied for their ability to inhibit various protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .

- Antioxidant Activity : TBHEM may exhibit antioxidant properties, potentially protecting cells from oxidative stress and related apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a significant concern .

- Cell Proliferation Modulation : Studies suggest that TBHEM could influence cell proliferation rates, making it a candidate for further investigation in cancer therapies .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of TBHEM and related compounds:

Case Study 1: Neuroprotection in HepG2 Cells

A study investigated the protective effects of TBHEM against tert-butyl hydroperoxide (tBHP)-induced oxidative stress in human hepatoma cells. The results indicated that pretreatment with TBHEM significantly reduced cell death and preserved mitochondrial integrity, suggesting its potential as a therapeutic agent for liver disorders caused by oxidative damage.

Case Study 2: Cancer Cell Line Studies

In another study focusing on various cancer cell lines, TBHEM was tested for its ability to inhibit cell proliferation. The findings revealed that the compound effectively reduced the growth of certain cancer cells by modulating signaling pathways associated with cell survival and apoptosis.

Wissenschaftliche Forschungsanwendungen

Chemistry

Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form more complex molecules.

Table 1: Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyethyl group oxidized to carbonyl | KMnO4, CrO3 |

| Reduction | Carbonyl group reduced back to hydroxyethyl | NaBH4, LiAlH4 |

| Substitution | Tert-butyl group substituted with other groups | Strong bases/acids as catalysts |

Biology

Research indicates that this compound may interact with biological targets, influencing enzyme activity or receptor modulation. Its hydroxyethyl group allows for hydrogen bonding with biomolecules, potentially affecting pharmacodynamics.

Case Study:

A study explored the interaction of this compound with motilin receptors, highlighting its role in modulating gastrointestinal motility. This research is crucial for developing treatments for digestive disorders.

Medicine

The compound is being investigated for its therapeutic potential. It may serve as a precursor for drug development due to its ability to modify biological pathways.

Notable Research Findings:

Recent studies have focused on its potential use in treating conditions related to gastrointestinal function and metabolic disorders.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in additive manufacturing and other chemical processes.

Table 2: Industrial Applications

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in chemical manufacturing |

| Additive Manufacturing | Serves as a component in various formulations |

Vergleich Mit ähnlichen Verbindungen

Substituent Variation at the 2-Position

The 2-position of the morpholine ring is a critical site for functional group modifications, influencing reactivity and applications. Below is a comparative analysis:

Key Research Findings

- Synthetic Flexibility: The hydroxyethyl group in the target compound can be oxidized to carboxylic acids or esterified, whereas bromoethyl derivatives (e.g., C₁₁H₂₀BrNO₃) are pivotal in cross-coupling reactions .

- Pharmaceutical Relevance: Aminomethyl analogs (e.g., C₁₀H₂₀N₂O₃) are used in high-purity drug intermediates, highlighting the importance of amine functionality in bioactive molecules .

- Electronic Effects : Fluorosulfonyl derivatives exhibit enhanced electrophilicity, making them suitable for click chemistry or sulfonamide formation .

Stereochemical Considerations

Enantiomers such as (R)- and (S)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 813433-76-0) demonstrate divergent biological activities, underscoring the necessity of chiral resolution in drug development .

Stability and Handling

- Storage: Most Boc-protected morpholines require dry, cool storage to prevent deprotection, except for salts like tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride, which are hygroscopic .

Vorbereitungsmethoden

Boc Protection of 2-Hydroxymethylmorpholine

According to chemical databases and product information, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (a close analog) is prepared by Boc protection of 2-hydroxymethylmorpholine. The process involves:

Dissolving 2-hydroxymethylmorpholine in an appropriate solvent such as dichloromethane or ethyl acetate.

Adding di-tert-butyl dicarbonate (Boc2O) and a base (e.g., triethylamine) to the reaction mixture.

Stirring at room temperature until completion, monitored by TLC or HPLC.

Workup includes extraction, washing, and purification by column chromatography or crystallization.

This method yields the Boc-protected morpholine derivative with the hydroxyethyl group intact.

Reductive Amination and Halogenated Acetic Acid Ester Routes

A patent (CN102212040A) describes a novel preparation method for chiral 2-hydroxymethyl morpholine compounds, which can be adapted for this compound synthesis:

Starting from chiral 2-methylol-4-benzyl-morpholine-3-ketone intermediates, reaction with N-halo ethanoyl derivatives in solvents such as methylene dichloride or tetrahydrofuran under controlled temperature for 1–24 hours.

The resulting halogenated acetic acid ester intermediates undergo reductive amination or other reduction steps to yield the desired hydroxymethyl morpholine derivatives.

Purification can be done by organic solvent extraction and column chromatography.

This method emphasizes stereochemical control and is suited for producing enantiomerically enriched compounds.

Industrial and Formulation Considerations

For in vivo or industrial formulations, this compound is often prepared as a stock solution in solvents such as DMSO, corn oil, PEG300, or Tween 80 mixtures to ensure solubility and bioavailability. The preparation involves:

Dissolving the compound in DMSO to create a master stock solution.

Gradual addition of co-solvents (PEG300, Tween 80, water, corn oil) with mixing and clarification steps to maintain solution clarity.

Use of vortex, ultrasound, or mild heating to aid dissolution.

This approach is primarily for formulation rather than chemical synthesis but reflects the compound's solubility and handling properties.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Boc Protection | 2-Hydroxymethylmorpholine + Boc2O + Base (e.g., triethylamine) | Dichloromethane, Ethyl acetate | Room temp (20-25°C) | 2-24 hours | Monitor by TLC/HPLC; purification by chromatography |

| Reductive Amination | Chiral 2-methylol-4-benzyl-morpholine-3-ketone + N-halo ethanoyl derivative + Reducing agent | Methylene dichloride, THF, or others | 0-25°C (ice bath to RT) | 1-24 hours | Stereochemical control; purification by extraction and chromatography |

| Stock Solution Preparation | Compound dissolved in DMSO + PEG300 + Tween 80 + Water/Corn oil | DMSO, PEG300, Tween 80, Corn oil | Ambient | N/A | Ensure clear solution before next solvent addition |

Q & A

Q. Basic Research Focus

- Silica gel chromatography : Use gradient elution (hexane/EtOAc) to separate polar byproducts.

- Recrystallization : Tert-butyl derivatives often crystallize in non-polar solvents (e.g., toluene).

- HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomers if asymmetric synthesis is attempted . Purity is validated via melting point analysis and ¹³C NMR, which detects residual solvents or unreacted intermediates.

How can hydrogen-bonding networks in the solid state impact the compound’s stability and formulation?

Advanced Research Focus

Intermolecular hydrogen bonds (e.g., O–H⋯N) enhance crystalline stability but may reduce solubility. For pharmaceutical applications, co-crystallization with carboxylic acids (e.g., succinic acid) modifies dissolution rates without altering bioactivity . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability under storage conditions.

What are the limitations of using tert-butyl protection in long-term storage, and how can degradation be mitigated?

Advanced Research Focus

Tert-butyl carbamates are susceptible to acid-catalyzed cleavage. Degradation products (e.g., morpholine and CO₂) are detected via GC-MS. Storage under inert atmosphere (N₂/Ar) at −20°C in amber vials minimizes hydrolysis. Stability-indicating HPLC methods (e.g., C18 columns with UV detection at 254 nm) monitor degradation over time .

How do structural analogs of this compound inform SAR studies for α2 adrenergic receptor agonists?

Advanced Research Focus

Morpholine derivatives with tert-butyl groups exhibit enhanced receptor binding due to hydrophobic interactions with pocket residues. For example, replacing the hydroxyethyl group with a methylene spacer reduced potency by 10-fold in a related phenylmorpholine agonist . Radioligand binding assays (³H-clonidine displacement) and molecular docking (AutoDock Vina) validate hypothesized interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.